![molecular formula C25H19FN4OS B2948951 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 894030-28-5](/img/structure/B2948951.png)

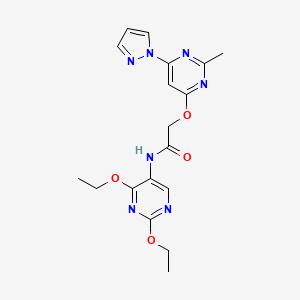

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of dibenzoylacetylene and triazole derivatives . In a study by Arora et al., a series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be influenced by the substituents at positions 2 and 4. Moradi et al. reported three possible orientations of the thiazole ring towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be influenced by the substituents at positions 2 and 4. For instance, substituents at these positions may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación

Anticancer Activity

The core structure of this compound, which includes the 1,2,4-triazolo[3,2-b][1,3,4]thiadiazine scaffold, has been associated with anticancer properties. Researchers have been exploring the structure-activity relationship of these compounds to design and develop new drugs targeting multifunctional diseases, including cancer .

Antimicrobial Properties

Compounds with the 1,2,4-triazolo[3,2-b][1,3,4]thiadiazine scaffold have also demonstrated antimicrobial activities. This includes potential effectiveness against a variety of bacterial and fungal strains, which could lead to the development of new antibiotics and antifungal agents .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory potential of these compounds makes them candidates for the development of new pain relief medications. Their ability to inhibit certain enzymes could be harnessed to reduce inflammation and pain .

Antioxidant Effects

The antioxidant capacity of such compounds is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

Antiviral Applications

The triazolethione moiety, which is structurally similar to the compound , has shown promise as an antiviral agent. It has been indicated for use against respiratory syncytial virus (RSV) infection, hepatitis C, and other viral infections .

Enzyme Inhibition

This compound could serve as an enzyme inhibitor, targeting enzymes like carbonic anhydrase, cholinesterase, and others. Enzyme inhibitors are important in the treatment of various conditions, including glaucoma and Alzheimer’s disease .

Antitubercular Agent

Given the antimicrobial properties, there is potential for this compound to act as an antitubercular agent. Tuberculosis remains a major global health challenge, and new treatments are constantly being sought .

Drug Design and Development

The compound’s diverse pharmacological activities make it a valuable scaffold in drug design and development. Its ability to interact with different target receptors can be exploited to create targeted therapies for a range of diseases .

Mecanismo De Acción

The mechanism of action of these compounds often involves interaction with specific target receptors in the body, leading to changes in biochemical pathways and resulting in various downstream effects . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and efficacy .

The molecular and cellular effects of a compound’s action can vary widely depending on its specific structure and the nature of its interaction with its targets . Environmental factors, such as pH, temperature, and the presence of other molecules, can also influence a compound’s action, efficacy, and stability .

Direcciones Futuras

Thiazole derivatives have a wide range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on the design and structure-activity relationship of bioactive molecules . Additionally, the synthesis of novel functionalized thiazolo derivatives could be explored .

Propiedades

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4OS/c26-21-12-10-19(11-13-21)23-28-25-30(29-23)22(16-32-25)14-15-27-24(31)20-8-6-18(7-9-20)17-4-2-1-3-5-17/h1-13,16H,14-15H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGSNJYIMANLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-isopropyl-5-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2948868.png)

![N-[2-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B2948869.png)

![2-((4-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948870.png)

![N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2948872.png)

![5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2948876.png)

![N-isopropyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2948885.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2948889.png)